![molecular formula C11H15NO2S B2582827 N-allyl-2,5-dimethylbenzenesulfonamide CAS No. 749920-68-1](/img/structure/B2582827.png)
N-allyl-2,5-dimethylbenzenesulfonamide
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Description
“N-allyl-2,5-dimethylbenzenesulfonamide” is a chemical compound that belongs to the family of benzenesulfonamides. It has the molecular formula C11H15NO2S and a molecular weight of 225.31 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an allyl group (prop-2-en-1-yl) attached to a benzenesulfonamide core that is substituted with two methyl groups .
Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 353.8±52.0 °C and a predicted density of 1.122±0.06 g/cm3 . Its pKa is predicted to be 10.87±0.50 .
Scientific Research Applications
Double Bond Migration Catalyzed by Transition Metal Complexes
Research on N-allyl compounds, including N-allyl-2,5-dimethylbenzenesulfonamide, has explored their isomerization catalyzed by transition metal complexes. This process is crucial for the selective synthesis of enamines, enamides, and azadienes, which are valuable in various chemical syntheses. The literature highlights the role of nitrogen atom coordination in determining the stereochemistry of double bond migration, indicating a sophisticated interplay between N-allyl compounds and metal atoms in catalysis. This knowledge has applications in developing more efficient synthetic routes for important chemical compounds (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Photosensitive Protecting Groups
This compound falls within a class of compounds that can be used as photosensitive protecting groups in synthetic chemistry. The development and application of such groups, including a variety of sulfonamides, have shown promise for future advancements in the field. These protecting groups are essential for the strategic blocking and unblocking of functional groups in a molecule during synthesis, enabling complex chemical transformations (Amit, B., Zehavi, U., & Patchornik, A., 1974).
Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide
Recent work has focused on synthesizing novel cyclic compounds containing aminobenzenesulfonamide, highlighting the versatility of this compound in producing multifunctional cycloalkyne agents and polyheterocyclic compounds. This research underscores the compound's significance in organic synthesis and potential pharmaceutical applications, showcasing its role in the development of functional molecules and pharmaceuticals (Kaneda, K., 2020).
Environmental and Pharmacological Studies
Studies have also explored the environmental and pharmacological contexts of sulfonamides, including their presence in indoor air, dust, consumer goods, and their pharmacological implications. These studies reveal the compound's broader impacts and applications, extending beyond traditional chemical synthesis to include environmental health and safety considerations (Zuiderveen, E. A., Slootweg, J., & de Boer, J., 2020).
properties
IUPAC Name |
2,5-dimethyl-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-4-7-12-15(13,14)11-8-9(2)5-6-10(11)3/h4-6,8,12H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHNPCXUWVXQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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